Chemical structure and molecular weight of 4-(Pyridin-2-ylmethoxy)benzoic acid
Chemical structure and molecular weight of 4-(Pyridin-2-ylmethoxy)benzoic acid
An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)benzoic Acid
Abstract
4-(Pyridin-2-ylmethoxy)benzoic acid (CAS 50596-36-6) is a significant bifunctional building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors and receptor antagonists.[1] Characterized by a central ether linkage connecting a benzoic acid moiety to a pyridine ring, this compound serves as a critical pharmacophore scaffold for introducing hydrogen bond acceptors and improving aqueous solubility in drug candidates. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, synthetic pathways, and applications in pharmaceutical development.[2][3]
Chemical Identity & Structural Analysis
The molecule consists of a lipophilic linker (methylene ether) connecting two aromatic systems: a pyridine ring (electron-deficient) and a benzoic acid group (electron-rich/ionizable). This "dumbbell" shape allows it to span hydrophobic pockets in protein targets while anchoring via the carboxylate headgroup.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-(Pyridin-2-ylmethoxy)benzoic acid |
| Common Synonyms | 4-(2-Pyridylmethoxy)benzoic acid; 4-[(Pyridin-2-yl)methoxy]benzoic acid |
| CAS Registry Number | 50596-36-6 |
| PubChem CID | 16228188 |
| Molecular Formula | |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)O |
Molecular Descriptors
| Property | Value | Significance |
| Molecular Weight | 229.23 g/mol | Fragment-like (<300 Da), ideal for lead optimization. |
| Exact Mass | 229.0739 Da | Monoisotopic mass for MS validation. |
| pKa (Acid) | ~4.0 (Calculated) | Ionized at physiological pH (COO⁻), improving solubility. |
| pKa (Base) | ~3.8 (Pyridine N) | Pyridine nitrogen can act as a weak base/H-bond acceptor. |
| LogP | ~1.9 - 2.2 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (COOH) | Critical for active site interactions (e.g., salt bridges). |
| H-Bond Acceptors | 4 (N, O, O, O) | Facilitates interactions with water and protein residues. |
Synthetic Methodology
The industrial and laboratory preparation of 4-(Pyridin-2-ylmethoxy)benzoic acid typically follows a convergent Williamson Ether Synthesis . This route is preferred for its high yield and operational simplicity.
Standard Synthesis Protocol
Reaction Overview: Nucleophilic substitution of 2-(chloromethyl)pyridine by methyl 4-hydroxybenzoate, followed by ester hydrolysis.
Step-by-Step Procedure:
-
Ether Formation:
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF or Acetone (anhydrous).
-
Conditions: Heat at 60–80°C for 4–12 hours.
-
Mechanism: The base deprotonates the phenol (
), which then attacks the benzylic carbon of the pyridine derivative, displacing chloride. -
Workup: Quench with water, filter the precipitate (Methyl 4-(pyridin-2-ylmethoxy)benzoate).
-
-
Saponification (Hydrolysis):
-
Reagents: Methyl ester intermediate, NaOH or LiOH (2-3 eq).
-
Solvent: THF/Water or Methanol/Water (1:1).
-
Conditions: Stir at room temperature or mild reflux (50°C) for 2 hours.
-
Isolation: Acidify with 1M HCl to pH ~3–4. The product precipitates as a white solid.[3]
-
Purification: Recrystallization from Ethanol/Water if necessary.
-
Synthetic Pathway Diagram
Figure 1: Convergent synthetic route via Williamson ether synthesis and saponification.
Physical & Spectral Characterization
Researchers must validate the compound identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physical Appearance
-
Form: White to off-white crystalline powder.[3]
-
Melting Point: Reported ranges vary by purity/polymorph, typically 158–160 °C (consistent with benzoic acid ether derivatives).
Expected NMR Signals (DMSO-d6)
-
Carboxylic Acid:
~12.8 ppm (br s, 1H, -COOH ). -
Benzene Ring: Two doublets (AA'BB' system).
- ~7.90 ppm (d, 2H, ortho to COOH).
- ~7.10 ppm (d, 2H, ortho to ether).
-
Linker:
~5.25 ppm (s, 2H, -O-CH -Py). -
Pyridine Ring:
-
~8.60 ppm (d, 1H,
-H). -
~7.80 ppm (td, 1H,
-H). -
~7.50 ppm (d, 1H,
-H near linker). -
~7.35 ppm (m, 1H,
-H).
-
~8.60 ppm (d, 1H,
Medicinal Chemistry Applications
4-(Pyridin-2-ylmethoxy)benzoic acid is a "privileged structure" intermediate. Its specific geometry allows it to mimic peptide bonds or span distinct binding sub-pockets in enzymes.
Kinase Inhibitor Development
This scaffold appears frequently in patents for Tyrosine Kinase Inhibitors (TKIs) targeting angiogenesis and tumor proliferation pathways.
-
Mechanism: The carboxylic acid is often converted to an amide (e.g., benzamide) to interact with the "hinge region" or "DFG-out" pocket of kinases like VEGFR , c-Met , and B-Raf .
-
Case Study (AstraZeneca): In patent literature (e.g., WO2009027746), this acid is coupled with alkynyl-anilines to generate inhibitors where the pyridine ring extends into the solvent-exposed area, improving solubility and pharmacokinetic properties.
Pharmacophore Mapping
Figure 2: Pharmacophore subdivision highlighting functional roles in drug-target interactions.
References
-
Chemical Identity & Properties
- AstraZeneca AB. (2009). Benzamide derivatives and their use as medicaments. WO Patent WO2009027746A1. (Describes the use of the title compound as an intermediate for kinase inhibitors).
Sources
- 1. 398472-21-4,methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
